molecular formula C16H20Cl2N2O B1667503 Brasofensine CAS No. 171655-91-7

Brasofensine

货号 B1667503
CAS 编号: 171655-91-7
分子量: 327.2 g/mol
InChI 键: NRLIFEGHTNUYFL-MTKJPOGLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Brasofensine is a serotonin-noradrenaline-dopamine reuptake inhibitor . It has been researched for the treatment of Parkinson’s Disease, depression, and treatment of drug dependence .

科学研究应用

药代动力学和代谢

Brasofensine是一种突触多巴胺转运抑制剂。研究已经对其在大鼠、猴子和人类中的药代动力学、生物利用度、分布和代谢进行了表征。它在口服后被迅速吸收,在不同物种中具有不同的峰值血浆浓度和消除半衰期。Brasofensine在所有测试的物种中都经历了广泛的首过代谢,涉及O-和N-去甲基化和异构化,代谢物通过尿液和粪便排泄(Zhu et al., 2008)

帕金森病的潜在治疗

Brasofensine已被探索作为帕金森病(PD)的潜在治疗方法。它已经进行了临床试验,显示出作为多巴胺再摄取抑制剂的潜力。然而,由于面临财务和监管挑战,Bristol-Myers Squibb退出了其共同开发,促使NeuroSearch寻求新的合作伙伴(Yu, 2000)

PD患者的安全性和药效动力学

一项研究调查了帕金森病患者在接受左多巴/卡比多巴治疗时Brasofensine的安全性、耐受性和药效动力学特性。研究发现,Brasofensine在每日最高剂量为4毫克时是安全且耐受良好的,报告了轻微的不良事件,如头痛和失眠(Frackiewicz et al., 2002)

对MPTP处理的狨猴的无动力和运动障碍的影响

Brasofensine在MPTP处理的狨猴中展示了在不引起运动障碍的情况下逆转无动力的有效性,这是帕金森病模型。这表明了它在治疗帕金森病方面的潜在价值,特别是在早期阶段或当L-DOPA诱导的运动障碍使治疗复杂化时(Pearce et al., 2002)

属性

IUPAC Name

(E)-1-[(2R,3S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl2N2O/c1-20-11-4-6-16(20)13(9-19-21-2)12(8-11)10-3-5-14(17)15(18)7-10/h3,5,7,9,11-13,16H,4,6,8H2,1-2H3/b19-9+/t11?,12-,13-,16?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLIFEGHTNUYFL-MTKJPOGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2CCC1[C@@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)/C=N/OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-[(2R,3S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine

CAS RN

171655-91-7
Record name Brasofensine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171655917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Brasofensine
Reactant of Route 2
Brasofensine
Reactant of Route 3
Brasofensine
Reactant of Route 4
Brasofensine
Reactant of Route 5
Brasofensine
Reactant of Route 6
Brasofensine

Citations

For This Compound
132
Citations
EJ Frackiewicz, SS Jhee, TM Shiovitz… - Annals of …, 2002 - journals.sagepub.com
OBJECTIVE: To investigate the safety, tolerability, pharmacokinetic, and pharmacodynamic properties of the dopamine transporter antagonist brasofensine (BMS-204756) in patients …
Number of citations: 33 journals.sagepub.com
P Yu - Current opinion in investigational drugs (London …, 2000 - europepmc.org
… to accelerate the development and marketing of brasofensine [187758] and had … brasofensine licensing in late 1999 [337221]. A more complete evaluation of the effects of brasofensine …
Number of citations: 7 europepmc.org
RKB Pearce, LA Smith, MJ Jackson… - … : official journal of the …, 2002 - Wiley Online Library
… We report on the actions of the potent monoamine reuptake blocker brasofensine on motor disability, locomotor activity, and dyskinesia in the 1‐methyl‐4‐1, 2,3,6‐tetrahydropyridine (…
M Zhu, DB Whigan, SY Chang, RC Dockens - Drug metabolism and …, 2008 - ASPET
… exposure following administration of brasofensine in the rat … po brasofensine was approximately 90% of the brasofensine … than those of brasofensine and then exceeding brasofensine …
Number of citations: 5 dmd.aspetjournals.org
A Graul, J Castaner - Drugs of the Future, 1999 - access.portico.org
… brasofensine were obtained by addition of the acid to a solution of brasofensine in ethanol and recrystallization from either water or isopropanol (1). Scheme 1. Synthesis of 8-[11C-methyl]-brasofensine …
Number of citations: 2 access.portico.org
TH Johnston, JM Brotchie - Current opinion in investigational drugs …, 2004 - europepmc.org
… ), inhibitors of enzymes such as monoamine oxidase type-B (eg, rasagiline), catechol-O-methyl transferase (eg, BIA-3202) and the monoamine re-uptake mechanism (eg, brasofensine). …
Number of citations: 76 europepmc.org
G Linazasoro - Movement disorders, 2004 - Wiley Online Library
… Brasofensine is one of these drugs, producing a potentiation of the effects of L-dopa in … A possible explanation of this may be that the metabolism of brasofensine in human beings is …
P Huot, SH Fox, JM Brotchie - Journal of Pharmacology and Experimental …, 2016 - ASPET
… However, the antiparkinsonian efficacy afforded by DAT inhibition might be only transient in the clinical setting, since both brasofensine and tesofensine effects waned over weeks of …
Number of citations: 19 jpet.aspetjournals.org
L Minuzzi, AK Olsen, D Bender, S Arnfred, R Grant… - Synapse, 2006 - Wiley Online Library
… Thus, the pharmacological properties of brasofensine in human and nonhuman primates are consistent with the potentiation of DA transmission via blockade of DAT. In our earlier …
Number of citations: 35 onlinelibrary.wiley.com
MJ Hansard, LA Smith, MJ Jackson… - Movement …, 2004 - Wiley Online Library
… For example, brasofensine (NS 2214), a nonselective … The metabolism of brasofensine is extensive in animals and … a restriction for increasing the dose of brasofensine in humans (Dr. J. …

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。